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Compound of Interest

Compound Name: (R)-2-Methoxypropanoic Acid

Cat. No.: B016043 Get Quote

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (R)-2-
Methoxypropanoic Acid, a chiral carboxylic acid of interest in pharmaceutical and synthetic

chemistry. This document is intended for researchers, scientists, and drug development

professionals, offering both theoretical grounding and practical insights into the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this

molecule.

Introduction
(R)-2-Methoxypropanoic acid (C₄H₈O₃, Molecular Weight: 104.10 g/mol ) is a chiral building

block whose stereochemistry can be crucial for the biological activity and safety of

pharmaceutical compounds.[1] The unambiguous characterization of its structure and purity is

paramount. Spectroscopic techniques are indispensable tools for this purpose, each providing

a unique piece of the structural puzzle. This guide will delve into the expected ¹H NMR, ¹³C

NMR, IR, and MS data for (R)-2-Methoxypropanoic Acid, explaining the rationale behind the

spectral features and providing illustrative protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation
The structure of (R)-2-Methoxypropanoic Acid dictates its spectroscopic signature. The

molecule contains a carboxylic acid group, a methoxy group, a chiral methine, and a methyl

group. Each of these functional groups and unique atomic environments will give rise to

characteristic signals in the various spectra.
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Caption: Molecular structure of (R)-2-Methoxypropanoic Acid with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of (R)-2-Methoxypropanoic Acid is expected to show four distinct

signals, corresponding to the four unique proton environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-12 Singlet (broad) 1H COOH

~3.9 Quartet (q) 1H C²-H

~3.4 Singlet (s) 3H O-C⁴H₃

~1.4 Doublet (d) 3H C¹H₃

Expertise & Experience in Experimental Choices: The choice of deuterochloroform (CDCl₃) as

a solvent is standard for many organic molecules due to its good solubilizing properties and the

single residual solvent peak which is easily identifiable. The broadness of the carboxylic acid

proton signal is a classic characteristic, resulting from hydrogen bonding and chemical

exchange. Its chemical shift can be highly dependent on concentration and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Methoxypropanoic Acid in

~0.7 mL of CDCl₃.

Instrumentation: Utilize a 500 MHz NMR spectrometer.
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Acquisition Parameters:

Number of scans: 16

Relaxation delay: 1 s

Pulse width: 90°

Acquisition time: 4 s

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase

and baseline correction. Integrate the signals and reference the spectrum to the residual

CHCl₃ peak at 7.26 ppm.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique

carbon environments. For (R)-2-Methoxypropanoic Acid, four distinct signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~178 C³=O

~78 C²-O

~57 O-C⁴

~18 C¹

Trustworthiness Through Self-Validation: The chemical shifts are predictable based on the

electronic environment of each carbon. The carboxylic acid carbon (C³) is the most deshielded

due to the two adjacent oxygen atoms. The methine carbon (C²) is also significantly deshielded

by its attached oxygen. The methoxy (C⁴) and methyl (C¹) carbons appear at higher fields,

consistent with their saturated aliphatic nature.[2][3][4]

Caption: Correlation diagram of ¹H and ¹³C NMR signals to the molecular structure.
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of (R)-2-Methoxypropanoic Acid will be dominated by absorptions

from the carboxylic acid group.

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, very broad O-H stretch (carboxylic acid)

~2980, 2940 Medium C-H stretch (aliphatic)

~1715 Strong
C=O stretch (carboxylic acid

dimer)

~1200 Strong C-O stretch

Authoritative Grounding: The very broad O-H stretching absorption is characteristic of

hydrogen-bonded carboxylic acids.[5] The C=O stretching frequency around 1715 cm⁻¹ is also

indicative of a dimeric carboxylic acid, which is the common form in the condensed phase.[5][6]

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two

NaCl or KBr plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Resolution: 4 cm⁻¹

Number of scans: 32

Range: 4000-400 cm⁻¹
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Processing: A background spectrum of the clean plates is first recorded and then

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z Possible Fragment

104 [M]⁺ (Molecular Ion)

89 [M - CH₃]⁺

59 [M - COOH]⁺ or [CH₃OCHCH₃]⁺

45 [COOH]⁺

Expertise in Interpretation: Upon electron ionization, the molecular ion ([M]⁺) is expected at m/z

104. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group,

leading to a peak at m/z 59 ([M - 45]). Another likely fragmentation is the loss of a methyl

group, resulting in a fragment at m/z 89. The peak at m/z 45 is characteristic of the carboxyl

fragment itself.

[C₄H₈O₃]⁺˙
m/z = 104

[C₃H₅O₃]⁺
m/z = 89

- •CH₃

[C₃H₇O]⁺
m/z = 59

- •COOH

[COOH]⁺
m/z = 45

fragmentation

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for (R)-2-Methoxypropanoic Acid in EI-MS.
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Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is injected into the instrument, often via a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization source.

Acquisition Parameters:

Ionization energy: 70 eV

Mass range: m/z 10-200

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

major fragment peaks.

Conclusion
The spectroscopic characterization of (R)-2-Methoxypropanoic Acid is a critical step in its

application in research and development. This guide has provided a comprehensive overview

of the expected NMR, IR, and MS data, grounded in the fundamental principles of

spectroscopy and supported by data from analogous structures. By following the outlined

protocols and understanding the interpretation of the spectral data, researchers can confidently

verify the structure and purity of this important chiral molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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